molecular formula C17H17FN4OS B2501284 N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421513-93-0

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2501284
M. Wt: 344.41
InChI Key: HGQASDGTRISFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the preparation of intermediate compounds such as 1,3,4-thiadiazolacrylamides, which are then further modified to introduce pyrazole or pyrrole moieties . The process typically includes steps such as cyclization, saponification, and amidation reactions, as seen in the synthesis of related compounds . The synthesis route is confirmed by various spectroscopic methods, including NMR, LCMS mass, FT-IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiadiazole ring, which is a common feature in the compounds studied. The structure is confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, single-crystal X-ray diffraction is used to determine the three-dimensional structure . Density functional theory (DFT) calculations are often employed to optimize the molecular geometries and electronic structures, providing a theoretical confirmation of the experimental findings .

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions typical of its functional groups. For instance, the amide group can participate in hydrolysis and amidation reactions . The presence of a pyrrole moiety suggests potential for electrophilic substitution reactions at the 2-position of the pyrrole ring . The fluorophenyl group may also engage in reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the fluorophenyl group and the thiadiazole ring contributes to the compound's potential anti-inflammatory activity, as seen in related compounds . The thermal stability of the compound can be assessed through techniques like TG-DTG, and the compound's stability up to a certain temperature can be determined . The compound's solubility and reactivity in different solvents can be studied to understand its behavior in biological systems or during chemical reactions . Additionally, the non-linear optical properties of the compound can be investigated to explore its potential applications in materials science .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have focused on synthesizing and characterizing various compounds, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which involves bioisosteric replacements indicating a methodology that could be relevant to the synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These methods include chromatographic, spectroscopic, and mass spectrometric platforms for analytical characterization (McLaughlin et al., 2016).

Biological Activities and Applications

  • The synthesis and evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b] [1,3,4] thiadiazole derivatives were explored, showing that some compounds displayed appreciable antibacterial and antifungal activities. These findings suggest potential applications in developing antimicrobial agents, which might extend to derivatives like N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Chandrakantha et al., 2014).

Advanced Material Applications

  • Research on carbon dots with high fluorescence quantum yield has shown that specific organic fluorophores are the main ingredients and fluorescence origins in these materials, suggesting that derivatives like N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide might find applications in the development of fluorescent materials or probes in biological imaging and sensing applications (Shi et al., 2016).

Pharmacological Research

  • The in vitro metabolism and thermal stability investigation of synthetic cannabinoids, including pyrazole-containing compounds, shed light on the metabolic pathways and potential pharmacological implications of structurally related compounds like N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, highlighting the importance of understanding metabolic profiles for drug development (Franz et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential areas of future research, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-7-2-3-8-22)10-13-5-4-6-14(18)9-13/h2-9,15H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQASDGTRISFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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